molecular formula C21H16F3NO3 B2707941 2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 397279-22-0

2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2707941
CAS No.: 397279-22-0
M. Wt: 387.358
InChI Key: JYGOYGYFQNFJOI-UHFFFAOYSA-N
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Description

2-(3-Phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 397279-22-0) is a synthetic organic compound with a molecular formula of C21H16F3NO3 and a molecular weight of 387.35 g/mol . This acetamide derivative is part of the phenoxy acetamide class of compounds, which are of significant interest in medicinal chemistry for their diverse biological activities . Research into phenoxy acetamide derivatives has indicated potential for various pharmacological applications, as this structural motif is frequently explored in the development of new therapeutic agents . The compound features a trifluoromethyl group, a common structural element in the design of agrochemicals and pharmaceuticals, as fluorine atoms can enhance a molecule's metabolic stability, lipophilicity, and bioavailability . It is supplied for research purposes and is intended for use in laboratory studies only. All products are For Research Use Only. Not for use in human or veterinary therapeutic or diagnostic procedures .

Properties

IUPAC Name

2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO3/c22-21(23,24)15-6-4-7-16(12-15)25-20(26)14-27-18-10-5-11-19(13-18)28-17-8-2-1-3-9-17/h1-13H,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGOYGYFQNFJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-phenoxyphenol with 3-(trifluoromethyl)aniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyphenoxy derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy and trifluoromethyl groups play a crucial role in its activity, influencing its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

  • Piperazine derivatives (e.g., Compound 14) prioritize anticonvulsant activity, likely due to their ability to modulate neurotransmitter systems .
  • Chlorinated phenoxy groups (e.g., ) enhance agrochemical efficacy, possibly by disrupting plant cell membranes .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide C23H23F3N4O 428.45 162–164 (powder) Low in water
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide C16H13ClF3NO2 343.73 Not reported Lipophilic
2,2-Dichloro-N-2-propenyl-N-[3-(trifluoromethyl)phenyl]acetamide C12H10Cl2F3NO 304.12 Not reported Soluble in THF
N-[3-Fluoro-4-({2-[5-(trifluoromethyl)-1H-imidazol-2-yl]oxy}phenyl)]acetamide C19H13F4N3O2 403.32 Not reported Moderate in DMSO

Trends :

  • Higher molecular weight correlates with increased biological activity (e.g., piperazine derivatives at 428 g/mol) .
  • Chlorinated compounds (e.g., ) exhibit lipophilicity, favoring membrane permeability .

Anticonvulsant Activity

  • Piperazine derivatives () showed efficacy in seizure models, with compound 14 displaying a 50% effective dose (ED₅₀) of 15 mg/kg in mice .

Antitumor Activity

  • Imidazole-acetamide hybrids () inhibited BGC823 gastric cancer cells by 63–66% at 100 μg, comparable to Sorafenib .

Biological Activity

2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound belonging to the class of acetamides, characterized by its unique trifluoromethyl and phenoxy substituents. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The chemical formula for this compound is C21H16F3NO3C_{21}H_{16}F_3NO_3, with a molecular weight of approximately 360.33 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, making it a promising candidate for various applications.

PropertyValue
Molecular FormulaC21H16F3NO3C_{21}H_{16}F_3NO_3
Molecular Weight360.33 g/mol
Melting PointNot available
SolubilityNot available

The biological activity of this compound is hypothesized to involve several biochemical pathways:

  • Electron Donor-Acceptor Complexes : The trifluoromethyl group can form electron donor-acceptor (EDA) complexes with arylthiolate anions, facilitating intramolecular single electron transfer (SET) reactions under visible light irradiation .
  • Biochemical Pathways : It is suggested that trifluoromethylation of carbon-centered radical intermediates plays a significant role in its mechanism of action .

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although specific data on this compound is limited .
  • Anti-inflammatory Properties : Investigations into related compounds have shown promise in anti-inflammatory applications, which may extend to this compound as well .

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are scarce, related compounds have provided insights into potential applications:

  • Anthelmintic Activity : A study on similar acetamide derivatives demonstrated significant anthelmintic effects against Indian adult earthworms (Pheretima posthuma), suggesting that derivatives of this class may possess similar properties .
  • Pharmaceutical Applications : Research into trifluoromethyl-containing compounds has indicated potential as pharmaceutical agents, particularly in drug development due to their ability to interact with biological targets effectively .

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